Cyclopentyl(dimethyl)silicon;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(dimethylsilyl)ferrocene is an organometallic compound featuring a ferrocene core with two dimethylsilyl groups attached to each cyclopentadienyl ring. This compound is known for its unique chemical properties and applications in various fields, including catalysis and materials science .
Mechanism of Action
Target of Action
The primary target of 1,1’-Bis(dimethylsilyl)ferrocene is the catalytic initiation in free radical photopolymerization and free radical promoted cationic polymerization reactions . The compound acts as a co-initiator, facilitating the start of these reactions.
Mode of Action
1,1’-Bis(dimethylsilyl)ferrocene interacts with its targets through a series of chemical reactions . It is used as a reactant in hydrosilylation and hydroboration reactions . Additionally, it participates in platinum/nickel catalyzed selective hydrosilylation of alkynes and alkenes, and iron-catalyzed dehydrogenative coupling reactions .
Biochemical Pathways
The compound affects the polymerization pathways . It initiates the polymerization process, leading to the formation of polymers. This process impacts the downstream effects, including the formation of various functional macromolecules .
Result of Action
The action of 1,1’-Bis(dimethylsilyl)ferrocene results in the formation of polymers through free radical photopolymerization and cationic polymerization reactions . This leads to the creation of various functional macromolecules, which can be used in a wide range of applications .
Preparation Methods
1,1’-Bis(dimethylsilyl)ferrocene can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with chlorodimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-Bis(dimethylsilyl)ferrocene undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by platinum or nickel complexes.
Hydroboration: This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon multiple bond.
Dehydrogenative Coupling: This reaction involves the coupling of two molecules with the elimination of hydrogen, often catalyzed by iron complexes.
Common reagents and conditions used in these reactions include transition metal catalysts such as platinum, nickel, and iron, as well as specific reaction conditions like inert atmospheres and controlled temperatures . Major products formed from these reactions include various organosilicon compounds and polymers .
Scientific Research Applications
1,1’-Bis(dimethylsilyl)ferrocene has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1,1’-Bis(dimethylsilyl)ferrocene can be compared with other similar compounds, such as:
Dimethylsilylferrocene: This compound has only one dimethylsilyl group attached to the ferrocene core, resulting in different reactivity and applications.
1,1’-Bis(diphenylphosphino)ferrocene: This compound features diphenylphosphino groups instead of dimethylsilyl groups, leading to different catalytic properties and applications.
The uniqueness of 1,1’-Bis(dimethylsilyl)ferrocene lies in its dual dimethylsilyl groups, which provide enhanced reactivity and versatility in various chemical reactions and applications .
Properties
InChI |
InChI=1S/2C7H10Si.Fe/c2*1-8(2)7-5-3-4-6-7;/h2*3-6H,1-2H3; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITMIAJBJASQLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)[C]1[CH][CH][CH][CH]1.C[Si](C)[C]1[CH][CH][CH][CH]1.[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FeSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1295-15-4 |
Source
|
Record name | 1,1'-Bis(dimethylsilyl)ferrocene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: 1,1'-Bis(dimethylsilyl)ferrocene is a versatile building block for incorporating ferrocene units into polymeric structures. This is primarily achieved through hydrosilylation reactions with various unsaturated compounds. [, , , , ] These ferrocene-containing polymers have potential applications in areas such as electroactive materials, redox-active polymers, and precursors for magnetic ceramics. [, , ]
A: 1,1'-Bis(dimethylsilyl)ferrocene consists of a ferrocene unit where each cyclopentadienyl ring is substituted with a dimethylsilyl group (-Si(CH3)2H). The presence of the silicon-hydrogen (Si-H) bond is crucial for its reactivity in hydrosilylation reactions. [, , , , ]
A: Both platinum and rhodium catalysts have proven effective in promoting hydrosilylation reactions with 1,1'-Bis(dimethylsilyl)ferrocene. For instance, Karstedt's catalyst (platinum-divinyltetramethyldisiloxane) and Wilkinson's catalyst (Rh(PPh3)3Cl) have been successfully employed. [, ] Interestingly, the choice of catalyst can influence the regioselectivity of the hydrosilylation reaction, leading to different product isomers. []
A: Reaction conditions, particularly the choice of catalyst, significantly influence the product outcome. For example, nickel-catalyzed reactions with aldehydes result in monohydrosilylation, yielding acyclic products. [, ] In contrast, using a platinum catalyst like (C2H4)Pt(PPh3)2 favors double silylation, generating six-membered cyclic compounds. [] This highlights the importance of careful catalyst selection for controlling reaction pathways and product selectivity.
A: Yes, 1,1'-Bis(dimethylsilyl)ferrocene can be used to synthesize organometallic complexes. Reacting it with triruthenium dodecacarbonyl forms a unique triruthenium dihydrido cluster where the ferrocene unit acts as a bridging ligand via Si-Ru bonds. [] This demonstrates the potential of this compound in building diverse molecular architectures beyond traditional polymer chemistry.
A: Research indicates that hyperbranched polycarbosiloxanes synthesized using 1,1'-Bis(dimethylsilyl)ferrocene can act as precursors for magnetic ceramics. Upon pyrolysis at high temperatures, these polymers yield materials with notable magnetizability. [] This highlights the potential of this compound and its derivatives in developing advanced functional materials.
A: Characterization of these materials typically involves a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 29Si), Fourier-transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC) for determining molecular weights. [, , ] Mass spectrometry techniques like MALDI-TOF are also employed, particularly for analyzing polymeric structures. []
A: One potential challenge lies in controlling the regioselectivity of hydrosilylation reactions, as different catalysts can lead to varying isomeric distributions. [] Additionally, the thermal stability of the final materials, especially those intended for high-temperature applications, needs to be carefully considered. []
A: Exploring new catalytic systems and reaction conditions to access novel polymeric architectures with tailored properties is a promising avenue. [, ] Additionally, investigating the potential of these materials in areas like electrochemistry, sensing, and catalysis remains largely unexplored and holds significant promise. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.